molecular formula C5H4N6O3S B1680616 Riamilovir CAS No. 123606-06-4

Riamilovir

Katalognummer: B1680616
CAS-Nummer: 123606-06-4
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Riamilovir, also known by its trade name Triazavirin, is a novel broad-spectrum antiviral compound with a unique triazolotriazine core, representing a distinct structural class of non-nucleoside antiviral agents . Its primary characterized mechanism of action is the inhibition of viral RNA synthesis and replication of viral genomic fragments, functioning as a synthetic analogue to purine nucleoside bases . Initially developed and approved in Russia for influenza, its documented research applications have significantly expanded to include a range of RNA viruses. In vitro and clinical studies have investigated its efficacy against various influenza strains (H1N1, H3N2, H5N1), SARS-CoV-2 (COVID-19), tick-borne encephalitis virus, West Nile fever virus, and Rift Valley fever virus . A 2024 randomized clinical trial demonstrated its potential, showing this compound was superior to Oseltamivir in the management of COVID-19, leading to a shorter hospital stay and faster improvement of clinical symptoms . Recent meta-analyses of randomized clinical trials have also confirmed the significant efficacy of this compound in the etiotropic therapy of acute respiratory viral infections (ARVI) in adults and children, with a high probability of sustained symptom improvement . Furthermore, a 2024 study highlighted its effectiveness in preventing respiratory viral infections in organized groups, showing a statistically significant reduction in cases during administration . The compound is noted for its favorable safety profile and low acute toxicity in preclinical models . This combination of a broad spectrum of activity, a potentially multitarget mechanism, and a well-tolerated profile makes this compound a valuable compound for antiviral research and development. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5/h1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVQGNMSSHPZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389402
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123606-06-4
Record name Riamilovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riamilovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIAMILOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2HTG1MH2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wissenschaftliche Forschungsanwendungen

Treatment of Influenza

Riamilovir has shown significant efficacy in treating influenza. A meta-analysis encompassing randomized clinical trials demonstrated that this compound is effective in both initial and late stages of influenza infection. In these studies, patients treated with this compound exhibited a statistically significant reduction in clinical symptoms compared to placebo and even outperformed oseltamivir (Tamiflu) in some aspects .

Study Patient Count Efficacy Outcome Comparison
Meta-analysis471Significant symptom reductionPlacebo & Oseltamivir
Randomized trial120High efficacy in mild casesStandard care

Treatment of COVID-19

In response to the COVID-19 pandemic, this compound's antiviral properties were evaluated for treating SARS-CoV-2 infections. Clinical trials indicated that patients receiving this compound experienced quicker recovery times and fewer severe symptoms compared to those receiving standard treatments alone. For instance, a study reported that 75% of patients had normalized body temperatures by the fourth day of treatment .

Study Patient Count Treatment Duration Efficacy Outcome
Clinical trial1207 days (250 mg TID)Improved recovery rates
Comparative study595 days (1250 mg/day)Reduced duration of fever and cough

Broader Antiviral Activity

Beyond influenza and COVID-19, this compound has shown promise against other viral infections. It has been investigated for its effects on dengue fever and tick-borne encephalitis, demonstrating positive outcomes in clinical settings without significant adverse effects . The drug's broad-spectrum activity suggests potential applications in treating various viral diseases.

Case Study: Dengue Fever Treatment

A patient diagnosed with dengue fever was treated with this compound over five days. The treatment resulted in significant clinical improvement without adverse events. Symptoms such as fever and muscle pain subsided within three days of initiating therapy .

Case Study: ARVI in Children

A clinical study involving children aged 12–17 diagnosed with acute respiratory viral infections (ARVI) indicated that this compound significantly reduced the duration of illness compared to a control group. No serious adverse events were recorded, affirming its safety profile for pediatric use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanism of Action

  • Riamilovir : Inhibits viral replication by binding to the S-protein/ADP2 complex, blocking viral entry, and disrupting RNA synthesis . Exhibits dual antiviral and antiplatelet effects under hypercytokinemia .
  • Ribavirin : Nucleoside analog targeting RNA-dependent RNA polymerase (RdRp); associated with hemolytic anemia and hepatotoxicity .
  • Remdesivir: Nucleotide prodrug inhibiting RdRp; requires intravenous administration and shows variable efficacy in late-stage COVID-19 .

Clinical Efficacy in COVID-19

Parameter This compound Ribavirin + Umifenovir Oseltamivir
Viral Clearance 97.5% by Day 10 63% by Day 14 No significant data
Fever Resolution 75% by Day 4 50% by Day 7 65% by Day 5
PCR Negativity 10–11 days 14–19 days Not studied
Inflammation Markers Reduced CRP, no liver toxicity Elevated liver enzymes in 12% No anti-inflammatory effect

Pharmacokinetics and Dosing

Drug Dosage (COVID-19) Administration Half-Life Key Advantage
This compound 750–1250 mg/day Oral 6–8 hours Once-daily dosing
Ribavirin 1000–1200 mg/day Oral/IV 40 hours Broad spectrum
Umifenovir 800 mg/day Oral 18 hours Early-stage efficacy
Remdesivir 200 mg loading dose IV 1 hour Rapid viral inhibition

Unique Properties

  • Antiplatelet Activity : this compound reduces ADP-induced platelet aggregation by 29.4% in vivo and 96.3% under LPS-induced hypercytokinemia, outperforming acetylsalicylic acid (IC₅₀: 5.2 µM vs. 12.4 µM) .
  • Preventive Use : Reduced COVID-19 incidence in high-risk groups when used prophylactically .

Q & A

Q. What is the molecular mechanism of Riamilovir's antiviral activity against RNA viruses like SARS-CoV-2?

this compound primarily inhibits viral entry by targeting the S-protein/ADP2 complex, blocking viral binding to host cells. This mechanism is supported by in vitro studies showing reduced viral replication in LPS-activated macrophages, where this compound suppressed platelet aggregation by 96.3% at 100 µM (IC50 = 5.2 µM) . The drug’s structural similarity to guanine allows competitive interference with viral RNA polymerase activity, though this requires further validation via crystallographic analysis .

Q. Which experimental models are validated for studying this compound’s antiplatelet activity in thromboinflammatory conditions?

  • In vitro : Rabbit whole blood assays using impedance aggregometry (Chrono-Log-700) with ADP (5 µM) as an inducer. LPS (20 µM) is co-administered to simulate hypercytokinemia, increasing platelet activation amplitude from 8.3 Ω to 11.9 Ω .
  • In vivo : Rat models with LPS-induced systemic inflammation (2 mg/kg IV). Platelet aggregation is measured via abdominal aorta blood sampling 4 hours post-LPS administration. This compound (20 mg/kg intragastrically) reduces aggregation by 29.4% under baseline conditions and 64% under LPS stimulation .

Q. What key chemical properties of this compound influence its pharmacokinetic and pharmacodynamic profiles?

this compound (C5H4N6O3S, MW 228.19) is a sodium salt dihydrate with solubility in DMSO (20 mg/mL). Its nitro-triazolo-triazine core enables selective binding to viral enzymes and platelet ADP receptors. The methylthio group enhances membrane permeability, critical for intracellular antiviral activity . Stability studies recommend storage at -20°C (powder) or -80°C (solution) to prevent degradation .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s prophylactic vs. therapeutic efficacy in COVID-19 be reconciled?

A 2021 clinical study reported increased hospitalization duration and complications (e.g., pulmonary insufficiency) with prophylactic use but a 4-fold reduction in musculoskeletal pain with therapeutic administration . Methodological discrepancies include:

  • Timing : Prophylactic dosing may prematurely suppress immune signaling, whereas therapeutic use targets established viral replication phases.
  • Dosing : Suboptimal prophylactic concentrations might fail to inhibit viral entry while exacerbating cytokine imbalances.
  • Study design : Lack of double-blinding in prophylaxis trials vs. controlled therapeutic trials. Future studies should standardize dosing windows (e.g., pre-exposure vs. post-symptom onset) and integrate cytokine profiling .

Q. What methodological approaches validate this compound’s synergistic effects with other antivirals?

Combination studies with oseltamivir in murine influenza models used viral titer quantification (TCID50) and survival rate analysis. Synergy was observed when this compound (10 mg/kg) was administered 24 hours post-infection, reducing lung viral load by 3.5 log units vs. monotherapy. Methodological recommendations:

  • Dose-response matrices : Identify IC50 shifts using Chou-Talalay plots.
  • Mechanistic overlap : Avoid combining drugs with similar targets (e.g., RNA polymerase inhibitors) to prevent additive toxicity .

Q. How does molecular docking elucidate this compound’s off-target interactions, such as with HSP90?

AutoDock Tools 1.5.6 simulations revealed this compound binds to HSP90α’s N-domain (PDB ID: 5XRB) with a -5.06 kcal/mol affinity, forming van der Waals interactions with PHE138 and TYR139. This suggests potential interference with HSP90’s chaperone function, which may explain observed anti-inflammatory effects. Experimental validation via thermal shift assays or SPR is needed to confirm binding kinetics .

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

Pyrene-based fluorescence sensors (Sensors 1-2) achieve detection limits of 10 nM via Stern-Volmer quenching (Ksv = 2.67·10^4 M^-1). HPLC-MS/MS with C18 columns and ESI+ ionization provides higher specificity for pharmacokinetic studies, particularly in plasma and urine .

Q. How can in silico modeling optimize this compound dosing in comorbid populations (e.g., renal impairment)?

Physiologically based pharmacokinetic (PBPK) models using Simcyp® simulate clearance adjustments. Key parameters:

  • Renal excretion : 45% of unchanged drug, requiring dose reduction by 30% in moderate renal impairment (eGFR 30–59 mL/min).
  • Hepatic metabolism : CYP3A4 contributes minimally (<10%), minimizing drug-drug interaction risks .

Q. Methodological Recommendations for Future Studies

  • Contradiction analysis : Use GRADE criteria to evaluate evidence quality, emphasizing RCTs over observational data .
  • Dose optimization : Employ adaptive trial designs (e.g., BOIN) to balance efficacy (platelet inhibition >50%) and bleeding risks .
  • Data transparency : Share raw aggregometry data and docking parameters via repositories like Zenodo to enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riamilovir
Reactant of Route 2
Riamilovir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.